molecular formula C7H7Cl2N3S B1363785 N-(2,4-dichlorophenyl)hydrazinecarbothioamide CAS No. 73305-13-2

N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Cat. No. B1363785
CAS RN: 73305-13-2
M. Wt: 236.12 g/mol
InChI Key: PEWKSNLNCRYBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-dichlorophenyl)hydrazinecarbothioamide involves a two-step process . Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1 H ,3 H )-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .


Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorophenyl)hydrazinecarbothioamide has been investigated using Fourier transform infrared (FTIR), FT-Raman, and quantum chemical computations . The optimized geometry shows a planar structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2,4-dichlorophenyl)hydrazinecarbothioamide include its molecular weight and its planar structure . More specific properties like melting point, boiling point, etc., are not mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Hydrazinecarbothioamides, including derivatives like N-(2,4-dichlorophenyl)hydrazinecarbothioamide, have been extensively studied for their synthesis and chemical properties. For example, new hydrazinecarbothioamides were synthesized by reacting various benzoic acids hydrazides with difluorophenyl isothiocyanate, leading to compounds with established structures based on 1H-NMR, 13C-NMR, IR, mass spectral studies, and elemental analysis (Ștefania-Felicia Bărbuceanu et al., 2014).

  • The solubility of various hydrazinecarbothioamide derivatives in different solvents has been investigated, providing important information for their application in pharmaceutical formulations (F. Shakeel et al., 2014).

Pharmaceutical and Biological Applications

  • Some hydrazinecarbothioamide derivatives have been explored for their potential in augmenting GABAergic neurotransmission, indicating their relevance in anticonvulsant therapies. This includes studies on the binding properties with epilepsy molecular targets and effects on γ-aminobutyric acid (GABA) levels in the brain (Laxmi Tripathi & Praveen Kumar, 2013).

Material Science and Corrosion Inhibition

  • In the field of materials science, hydrazinecarbothioamide derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like mild steel in acidic environments. This includes understanding their adsorption mechanism and effectiveness as corrosion inhibitors (E. Ebenso et al., 2010).

Environmental and Analytical Chemistry

  • Hydrazinecarbothioamide-based fluorescent probes have been developed for detecting metal ions like Zn2+. Such probes are significant in environmental monitoring and analytical chemistry, enabling the detection of specific ions in various mediums, including water samples (Boeon Suh et al., 2022).

Safety And Hazards

N-(2,4-dichlorophenyl)hydrazinecarbothioamide is used as a laboratory chemical and for the manufacture of chemical compounds . It is classified as a skin irritant (Category 2), according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

1-amino-3-(2,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKSNLNCRYBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365237
Record name 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)hydrazinecarbothioamide

CAS RN

73305-13-2, 13124-11-3
Record name N-(2,4-Dichlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73305-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13124-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 3
N-(2,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 5
N-(2,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 6
N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Citations

For This Compound
4
Citations
A Hameed, KM Khan, ST Zehra, R Ahmed, Z Shafiq… - Bioorganic …, 2015 - Elsevier
Urease is an important enzyme which breaks urea into ammonia and carbon dioxide during metabolic processes. However, an elevated activity of urease causes various complications …
Number of citations: 74 www.sciencedirect.com
Ł Popiołek, J Rzymowska, U Kosikowska… - Journal of Enzyme …, 2014 - Taylor & Francis
This study presents the synthesis, antiproliferative and antimicrobial evaluation of a new series of Mannich base derivatives containing 1,2,4-triazole system. New compounds were …
Number of citations: 29 www.tandfonline.com
S Sazeli, AR Nath, MH Ahmad, NWM Zulkifli… - RSC …, 2021 - pubs.rsc.org
New multipotent antioxidants (MPAOs), namely semicarbazides and thiosemicarbazides bearing thiolated butylated hydroxytoluene (BHT), were synthesized. The antioxidant activity of …
Number of citations: 18 pubs.rsc.org
NR Patel - 2020 - search.proquest.com
Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity Design and Synthesis of Some Novel Heterocyclic Compounds for Antithrombotic Activity …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.